4-Acetyl-3-hydroxy-5-(2-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Description
4-Acetyl-3-hydroxy-5-(2-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a pyrrol-2-one derivative with a complex substitution pattern. The core pyrrol-2-one scaffold is modified at four positions:
- Position 1: A 2-(4-morpholinyl)ethyl group, which enhances solubility and bioavailability due to the morpholine moiety’s polar nature.
- Position 3: A hydroxyl group, contributing to hydrogen-bonding interactions.
- Position 4: An acetyl group (C2H3O), which influences electronic and steric properties.
Properties
Molecular Formula |
C19H24N2O5 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-2-(2-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H24N2O5/c1-13(22)16-17(14-5-3-4-6-15(14)25-2)21(19(24)18(16)23)8-7-20-9-11-26-12-10-20/h3-6,17,23H,7-12H2,1-2H3 |
InChI Key |
WYKKADQFYGUHSJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2OC)CCN3CCOCC3)O |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2OC)CCN3CCOCC3)O |
Origin of Product |
United States |
Biological Activity
4-Acetyl-3-hydroxy-5-(2-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, also referred to by its chemical structure and CAS number 440096-41-3, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H26N2O5
- Molecular Weight : 374.43 g/mol
- Melting Point : 207-209 °C
- Boiling Point : Approximately 599.4 °C (predicted)
- Density : 1.245 g/cm³ (predicted)
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its anti-inflammatory properties and its role as a potential inhibitor of cyclooxygenase (COX) enzymes.
Anti-inflammatory Activity
Several studies have indicated that derivatives of pyrrolone compounds exhibit significant anti-inflammatory activity. The compound has been evaluated for its ability to inhibit COX enzymes, which are crucial in the inflammatory process.
- COX Inhibition
- A recent study highlighted the development of compounds with enhanced selectivity and potency against COX-II. The compound's structural analogs displayed promising IC50 values, suggesting potential for use as anti-inflammatory agents .
- For instance, compounds similar to 4-acetyl-3-hydroxy derivatives showed IC50 values ranging from 0.52 to 22.25 μM against COX-II, with some exhibiting better selectivity compared to traditional NSAIDs like Celecoxib .
The mechanism through which this compound exerts its biological effects appears to involve:
- Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation.
- Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties, contributing to their overall anti-inflammatory effects .
Case Studies and Research Findings
Research has demonstrated the efficacy of this compound and its analogs in various experimental models:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrrol-2-one Derivatives
The following table summarizes key structural and physical properties of the target compound and related analogs:
*Estimated based on structural similarity to ’s compound (C24H26N2O5).
Key Observations:
Position 1 Substitution :
- The target compound and ’s analog share the 2-(4-morpholinyl)ethyl group, a feature linked to improved pharmacokinetic properties . In contrast, compounds in and use 2-hydroxy-propyl and 2-methoxyethyl , respectively, which may alter solubility and metabolic stability .
Position 5 Substitution :
- The 2-methoxyphenyl group in the target compound differs from 4-methoxyphenyl () and 3-methoxy-4-propoxyphenyl (). Substitution patterns on the aromatic ring can significantly influence electronic properties and target selectivity .
Physical Properties :
- Melting points vary widely (e.g., 128–265°C), likely due to differences in crystallinity and intermolecular interactions (e.g., hydrogen bonding from hydroxyl groups) .
Synthesis Methods: Most compounds are synthesized via aldehyde-dependent cyclization () or base-assisted intramolecular cyclization ().
Structure-Activity Relationship (SAR) Insights
- Morpholinylethyl vs. Hydrophilic Substitutions : Morpholine-containing derivatives (e.g., target compound, ) may exhibit enhanced bioavailability compared to hydroxyl- or methoxyethyl-substituted analogs .
- Aromatic Substituent Position : Methoxy groups at the ortho position (target compound) vs. para () could alter binding to targets like enzymes or receptors due to steric and electronic effects .
- Acyl Group Diversity : Acetyl (target) vs. benzoyl () substitutions modulate lipophilicity and steric bulk, impacting membrane permeability and target engagement .
Preparation Methods
Core Pyrrolinone Formation
The pyrrolinone scaffold is synthesized via a three-component reaction involving:
-
2-Methoxybenzaldehyde (aromatic aldehyde)
-
Ethyl 2,4-dioxovalerate (β-ketoester)
-
Amine precursor (e.g., 2-(4-morpholinyl)ethylamine or its protected derivative)
-
Reaction Conditions :
-
Solvent: Glacial acetic acid or ethanol
-
Atmosphere: Inert gas (Ar/N₂)
-
Temperature: Room temperature to 80°C
-
Time: 4–7 hours
-
-
Mechanism :
-
Aldol condensation between the aldehyde and β-ketoester forms a diketone intermediate.
-
Cyclization with the amine generates the pyrrolinone ring.
-
-
Example :
A mixture of 2-methoxybenzaldehyde (1.5 equiv), ethyl 2,4-dioxovalerate (1.0 equiv), and 2-(4-morpholinyl)ethylamine (1.0 equiv) in acetic acid under argon yields the 3-pyrrolin-2-one core after 4 hours at 80°C. The crude product is recrystallized from dichloromethane/ethyl acetate (yield: ~45%).
Post-Modification: Introducing the Morpholinylethyl Group
Alkylation of Primary Amine Intermediates
If the MCR uses a primary amine (e.g., ethylenediamine), the morpholinyl group is introduced via alkylation:
-
Reagents :
-
Morpholine
-
1,2-Dibromoethane or chloroethylmorpholine
-
-
Conditions :
-
Base: K₂CO₃ or triethylamine
-
Solvent: DMF or acetonitrile
-
Temperature: 60–100°C
-
-
Example :
A solution of 1-(2-aminoethyl)-4-acetyl-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one (1.0 equiv) and chloroethylmorpholine (1.2 equiv) in DMF with K₂CO₃ (2.0 equiv) reacts at 80°C for 12 hours. Purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) yields the target compound (68% yield).
Catalytic Systems for Enhanced Efficiency
Transition Metal Catalysis
Palladium or copper catalysts facilitate coupling reactions for introducing aryl or alkyl groups:
Example :
A Pd(OAc)₂-catalyzed Buchwald–Hartwig amination couples 4-chloro-3-hydroxypyrrolinone with 2-(4-morpholinyl)ethylamine in toluene at 110°C, achieving 75% yield.
Organocatalysis
Proline-derived catalysts enable asymmetric synthesis of chiral pyrrolinones. For instance, L-proline (10 mol%) in DMSO promotes enantioselective cyclization (ee >90%).
Purification and Characterization
Chromatographic Methods
Spectroscopic Data ( , ):
-
¹H NMR (500 MHz, DMSO-d₆): δ 7.40–7.48 (m, 4H, Ar–H), 4.21 (s, 1H, OH), 3.82 (s, 3H, OCH₃), 3.65 (t, J = 4.5 Hz, 4H, morpholine), 2.76 (t, J = 6.0 Hz, 2H, CH₂N), 2.45 (s, 3H, COCH₃).
-
HRMS : m/z calcd for C₁₉H₂₄N₂O₅ [M+H]⁺: 360.1685; found: 360.1682.
Challenges and Optimization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
